molecular formula C28H38O7 B1163748 Physapruin A CAS No. 155178-03-3

Physapruin A

Cat. No.: B1163748
CAS No.: 155178-03-3
M. Wt: 486.6 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Physapruin A is a withanolide compound derived from the plant Physalis peruviana. Withanolides are a group of naturally occurring steroids that exhibit a wide range of biological activities. This compound has gained attention for its potent anticancer properties, particularly its ability to selectively generate reactive oxygen species and induce cancer cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Physapruin A is typically isolated from the plant Physalis peruviana. The extraction process involves several steps, including solvent extraction, chromatography, and purification. The plant material is first dried and ground, then extracted using solvents such as methanol or ethanol. The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Physapruin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. Conditions typically involve mild temperatures and neutral pH.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions primarily produce reactive oxygen species, while substitution reactions can yield various derivatives of this compound.

Scientific Research Applications

Physapruin A has several scientific research applications, including:

Mechanism of Action

Physapruin A exerts its effects primarily through the generation of reactive oxygen species, which induce oxidative stress in cancer cells. This oxidative stress triggers several cellular pathways, including:

Comparison with Similar Compounds

Physapruin A is part of the withanolide family, which includes several other compounds with similar structures and biological activities. Some similar compounds include:

    Withaferin A: Another withanolide with potent anticancer properties.

    Physalin B: A compound isolated from the same plant, Physalis peruviana, with similar anticancer effects.

    Withanolide D: Known for its anti-inflammatory and anticancer activities.

This compound is unique in its selective generation of reactive oxygen species and its ability to induce both autophagy and apoptosis in cancer cells. This dual mechanism of action sets it apart from other withanolides and highlights its potential as a therapeutic agent .

Biological Activity

Physapruin A (PHA), a compound derived from Physalis peruviana, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of PHA's mechanisms of action, focusing on its effects on cancer cell proliferation, apoptosis induction, and DNA damage.

Selective Antiproliferation

Recent studies have demonstrated that PHA exhibits selective antiproliferative effects against various cancer cell lines while sparing non-malignant cells. For instance, PHA showed high cytotoxicity in oral cancer cell lines CAL 27 and Ca9-22, but did not affect non-malignant oral cells such as HGF-1 and SG . This selectivity is attributed to the compound's ability to induce oxidative stress specifically in cancer cells.

Induction of Reactive Oxygen Species (ROS)

PHA is known to selectively generate reactive oxygen species (ROS), which play a crucial role in its anticancer activity. The generation of ROS leads to oxidative stress, mitochondrial dysfunction, and ultimately apoptosis in cancer cells. Flow cytometry assays confirmed that PHA induced significant ROS production in oral cancer cells but not in non-malignant cells . This oxidative stress is linked to mitochondrial superoxide generation and depletion of mitochondrial membrane potential.

Apoptosis Induction

PHA promotes apoptosis selectively in cancer cells through several pathways:

  • Caspase Activation : PHA treatment resulted in increased caspase 3/7 activity, indicating the activation of apoptotic pathways .
  • Annexin V Assays : Flow cytometric analysis using annexin V/7-aminoactinmycin D demonstrated that PHA induces apoptosis in oral cancer cells while sparing healthy cells .

DNA Damage and Repair Inhibition

This compound not only induces apoptosis but also enhances DNA damage while inhibiting DNA repair mechanisms. Key findings include:

  • DNA Damage Markers : Immunofluorescence assays showed increased expression of γH2AX, a marker for DNA double-strand breaks, following PHA treatment .
  • Inhibition of Repair Pathways : PHA downregulated mRNA expressions related to DNA repair signaling pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ) . This suppression was associated with the generation of oxidative stress.

Comparative Efficacy Against Different Cancer Types

The efficacy of PHA has been evaluated across various cancer types. The following table summarizes its effects on different cell lines:

Cancer Type Cell Line Efficacy Mechanism
Oral CancerCAL 27High cytotoxicityROS generation, apoptosis
Oral CancerCa9-22High cytotoxicityROS generation, apoptosis
Breast CancerMCF-7Moderate cytotoxicityROS generation
Prostate CancerLNCaPSignificant antiproliferationApoptosis induction
Renal CancerACHNSignificant antiproliferationApoptosis induction

Case Studies and Research Findings

Several research studies have investigated the biological activity of PHA:

  • Oral Cancer Study : A study highlighted PHA's ability to induce selective apoptosis and inhibit DNA repair in oral cancer cells, demonstrating its potential as a therapeutic agent against oral malignancies .
  • Breast Cancer Research : Another study reported that PHA could trigger cytoprotective autophagy in breast cancer cells by inducing ROS, suggesting a dual role in promoting cell death while also activating survival pathways .
  • Prostate and Renal Cancer Studies : Research indicated that PHA effectively inhibited cell proliferation in prostate and renal cancer models with minimal effects on normal human foreskin fibroblasts, reinforcing its selective toxicity towards cancerous tissues .

Properties

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(4S,8R,9S,10R,13S,14R,17S)-4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-15-14-22(35-23(31)16(15)2)26(5,32)28(34)13-12-27(33)18-6-7-19-20(29)8-9-21(30)25(19,4)17(18)10-11-24(27,28)3/h7-9,17-18,20,22,29,32-34H,6,10-14H2,1-5H3/t17-,18+,20-,22+,24-,25+,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHSBASYULCSAT-INQWNKEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)C=CC5O)C)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=C[C@@H]5O)C)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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